4-bromo-N,3,5-trimethoxy-N-methylbenzamide chemical properties
4-bromo-N,3,5-trimethoxy-N-methylbenzamide chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide
Introduction
4-bromo-N,3,5-trimethoxy-N-methylbenzamide is a complex substituted aromatic compound. Its structure, featuring a brominated and methoxylated benzene ring coupled to a tertiary amide, suggests potential as a versatile intermediate in medicinal chemistry and materials science. The presence of multiple functional groups offers numerous sites for further chemical modification, making it an attractive scaffold for the development of novel molecules with tailored biological activities or material properties. This guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and detailed analytical protocols.
Proposed Synthesis
The synthesis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide can be envisioned as a multi-step process starting from a commercially available precursor, 4-bromo-3,5-dihydroxybenzoic acid. The proposed synthetic pathway involves the methylation of the hydroxyl groups, conversion of the carboxylic acid to an acid chloride, and subsequent amidation.
Caption: Proposed synthetic pathway for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-bromo-3,5-dimethoxybenzoic acid [1][2]
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To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (K2CO3, 1.4 eq).
-
Carefully add dimethyl sulfate (3.0 eq) to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Recrystallize the crude product from ethanol to yield 4-bromo-3,5-dimethoxybenzoic acid.
Step 2: Synthesis of 4-bromo-3,5-dimethoxybenzoyl chloride
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In a round-bottom flask, suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in thionyl chloride (SOCl2, 5.0 eq).
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Add a catalytic amount of dimethylformamide (DMF).
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Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-bromo-3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide [3][4][5]
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-bromo-3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.
| Property | Predicted Value |
| Molecular Formula | C11H14BrNO4 |
| Molecular Weight | 304.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-140 °C (estimated) |
| Boiling Point | > 300 °C (decomposes, estimated) |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | s | 2H | Aromatic protons |
| ~ 3.9 | s | 6H | Methoxy (-OCH₃) protons on the ring |
| ~ 3.7 | s | 3H | Methoxy (-OCH₃) proton on the nitrogen |
| ~ 3.3 | s | 3H | N-methyl (-NCH₃) protons |
The two aromatic protons are expected to be singlets due to their symmetrical substitution pattern. The exact chemical shifts of the methoxy and N-methyl protons can vary.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (amide) |
| ~ 158 | C-OCH₃ (aromatic) |
| ~ 135 | C-Br (aromatic) |
| ~ 130 | C-C=O (aromatic) |
| ~ 110 | C-H (aromatic) |
| ~ 61 | -OCH₃ (on nitrogen) |
| ~ 56 | -OCH₃ (on ring) |
| ~ 34 | -NCH₃ |
Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[6][7]
| m/z | Assignment |
| 303/305 | [M]⁺ (Molecular ion) |
| 272/274 | [M - OCH₃]⁺ |
| 244/246 | [M - CO-NCH₃]⁺ |
| 196 | [M - Br - OCH₃]⁺ |
The fragmentation will likely involve the loss of the methoxy and N-methyl groups, as well as cleavage of the amide bond.[6][8]
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present.[9][10][11][12]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3000-2850 | C-H stretch | Aliphatic (methoxy, methyl) |
| ~ 1650-1680 | C=O stretch | Tertiary amide |
| ~ 1600, 1470 | C=C stretch | Aromatic ring |
| ~ 1250, 1050 | C-O stretch | Aryl ether |
| ~ 1100-1000 | C-N stretch | Amide |
| ~ 600-500 | C-Br stretch | Aryl bromide |
Workflow for Characterization
A standard workflow for the characterization of the synthesized 4-bromo-N,3,5-trimethoxy-N-methylbenzamide is outlined below.
Caption: General workflow for the purification and characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Potential Reactivity and Applications
The chemical structure of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide suggests several avenues for further chemical transformations:
-
Cross-Coupling Reactions: The aryl bromide moiety is a suitable handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position.
-
Demethylation: The methoxy groups can be selectively or fully demethylated to reveal hydroxyl groups, which can then be further functionalized.
-
Amide Bond Chemistry: While the tertiary amide is relatively stable, it can be hydrolyzed under harsh acidic or basic conditions.
Given that many substituted benzamides exhibit biological activity, 4-bromo-N,3,5-trimethoxy-N-methylbenzamide could serve as a key intermediate in the synthesis of novel therapeutic agents, such as kinase inhibitors or receptor modulators.[13] Its unique substitution pattern may impart favorable pharmacokinetic properties.
Conclusion
While direct experimental data is lacking, this in-depth guide provides a robust theoretical framework for the synthesis, characterization, and potential applications of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. The proposed protocols and predicted data are grounded in established chemical principles and data from analogous compounds, offering a valuable starting point for researchers and drug development professionals interested in exploring this novel chemical entity.
References
Sources
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